2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
CAS No.: 5090-29-9
VCID: VC0195449
Molecular Formula: C8H9NO3. HCl
Molecular Weight: 203.62 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, also known as Dopachrome tautomerase or DCT, is a compound with potential biological activities. It functions as an enzyme inhibitor, specifically exhibiting α-glucosidase inhibitory activity, which is significant for managing postprandial hyperglycemia in diabetes mellitus. Research indicates that derivatives of 3,4-dihydroxyphenylacetic acid, which are closely related to this compound, have demonstrated promising results in inhibiting α-glucosidase, with IC50 values notably lower than that of the standard drug acarbose. Additionally, the compound's structure suggests it possesses antioxidant properties, owing to the hydroxyl groups on the aromatic ring that can scavenge free radicals, thus providing protection against oxidative stress. This compound is an impurity of Norepinephrine, also known as noradrenaline, a marker for catecholamine-secreting tumors. Studies have explored the synthesis and biological evaluation of related compounds, such as Schiff base derivatives synthesized from 3,4-dihydroxyphenylacetic acid, which displayed α-glucosidase inhibition along with antibacterial and anticancer effects. Animal models have shown that administration of compounds in this class can lead to significant reductions in blood glucose levels after meals, highlighting their potential in diabetes management. Another similar compound is 2-amino-1-(4-hydroxyphenyl)-ethanone, which is used as an intermediate for drugs . The molecular weight of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride is 203.62 g/mol . Its parent compound is 2-Amino-1-(3,4-dihydroxyphenyl)ethanone . |
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CAS No. | 5090-29-9 |
Product Name | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride |
Molecular Formula | C8H9NO3. HCl |
Molecular Weight | 203.62 g/mol |
IUPAC Name | 2-amino-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride |
Standard InChI | InChI=1S/C8H9NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,10-11H,4,9H2;1H |
Standard InChIKey | ILTXTELYZNIJHL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)CN)O)O.Cl |
Canonical SMILES | C1=CC(=C(C=C1C(=O)CN)O)O.Cl |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl |
PubChem Compound | 199831 |
Last Modified | Aug 15 2023 |
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